3-Bromo-2-methyl-7-nitrothieno[3,2-c]pyridin-4-amine

Catalog No.
S15991941
CAS No.
832694-79-8
M.F
C8H6BrN3O2S
M. Wt
288.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-2-methyl-7-nitrothieno[3,2-c]pyridin-4-ami...

CAS Number

832694-79-8

Product Name

3-Bromo-2-methyl-7-nitrothieno[3,2-c]pyridin-4-amine

IUPAC Name

3-bromo-2-methyl-7-nitrothieno[3,2-c]pyridin-4-amine

Molecular Formula

C8H6BrN3O2S

Molecular Weight

288.12 g/mol

InChI

InChI=1S/C8H6BrN3O2S/c1-3-6(9)5-7(15-3)4(12(13)14)2-11-8(5)10/h2H,1H3,(H2,10,11)

InChI Key

CQLZUJGQRJGOFV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(S1)C(=CN=C2N)[N+](=O)[O-])Br

3-Bromo-2-methyl-7-nitrothieno[3,2-c]pyridin-4-amine is a heterocyclic organic compound characterized by a thieno[3,2-c]pyridine core structure. Its molecular formula is C8H8BrN3O2SC_8H_8BrN_3O_2S, and it features a bromine atom at the 3-position, a methyl group at the 2-position, and a nitro group at the 7-position of the thieno[3,2-c]pyridine ring. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.

The reactivity of 3-bromo-2-methyl-7-nitrothieno[3,2-c]pyridin-4-amine can be attributed to the presence of functional groups in its structure. Key reactions include:

  • Nucleophilic Substitution: The bromine atom can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
  • Reduction: The nitro group can be reduced to an amine under appropriate conditions, which may alter the biological activity of the compound.
  • Electrophilic Aromatic Substitution: The aromatic nature of the thieno[3,2-c]pyridine allows for electrophilic substitutions, potentially modifying the compound's properties.

Research indicates that compounds with similar structures to 3-bromo-2-methyl-7-nitrothieno[3,2-c]pyridin-4-amine exhibit various biological activities, including:

  • Antimicrobial Properties: Some derivatives show significant antibacterial and antifungal activities.
  • Anticancer Activity: Compounds within this class have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells.
  • Neurological Effects: Certain thieno[3,2-c]pyridine derivatives are being studied for their potential neuroprotective effects.

The synthesis of 3-bromo-2-methyl-7-nitrothieno[3,2-c]pyridin-4-amine typically involves multi-step synthetic pathways. Common methods include:

  • Formation of Thieno[3,2-c]pyridine Core: Initial steps often involve cyclization reactions to form the thieno[3,2-c]pyridine structure.
  • Bromination: The introduction of the bromine atom can be achieved through electrophilic bromination reactions.
  • Nitration: The nitro group is usually introduced via nitration reactions using nitric acid under controlled conditions.
  • Final Amine Formation: The amine functional group can be introduced through reductive amination or related methods.

The unique structure of 3-bromo-2-methyl-7-nitrothieno[3,2-c]pyridin-4-amine positions it as a valuable compound in several fields:

  • Pharmaceutical Development: Its potential as an antimicrobial or anticancer agent makes it a candidate for drug development.
  • Chemical Probes: It can serve as a chemical probe in biological studies to elucidate pathways involving thieno[3,2-c]pyridine derivatives.
  • Material Science: Due to its unique electronic properties, it may find applications in organic electronics or as a precursor for novel materials.

Interaction studies reveal that 3-bromo-2-methyl-7-nitrothieno[3,2-c]pyridin-4-amine interacts with various biological targets. These studies often involve:

  • Binding Affinity Assessments: Evaluating how well the compound binds to specific receptors or enzymes.
  • Cell Line Studies: Investigating its effects on different cell lines to understand its mechanism of action and therapeutic potential.

These interactions are crucial for determining its efficacy and safety profile in potential therapeutic applications.

Several compounds share structural similarities with 3-bromo-2-methyl-7-nitrothieno[3,2-c]pyridin-4-amine. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
4-Bromo-2-methylthieno[2,3-c]pyridineBromine at position 4Different substitution pattern affects activity
7-Nitrothieno[3,2-c]pyridin-4-oneLacks bromine substituentPotentially different biological activities
5-Bromo-thieno[3,2-c]pyridin-4-aminesBromine at position 5Varying effects on receptor binding

Uniqueness

The uniqueness of 3-bromo-2-methyl-7-nitrothieno[3,2-c]pyridin-4-amine lies in its specific combination of bromine and nitro groups on the thieno[3,2-c]pyridine framework. This specific arrangement may enhance its biological activity compared to other derivatives by influencing electronic properties and steric factors that affect interactions with biological targets.

XLogP3

2.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

286.93641 g/mol

Monoisotopic Mass

286.93641 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-15-2024

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